4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic compound that features a combination of sulfonyl, thiophene, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene moiety to the oxadiazole ring.
Attachment of the phenylsulfonyl group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group.
Formation of the butanamide linkage: This step involves the reaction of the intermediate compound with a butanoyl chloride or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Materials Science: Its electronic properties, such as electron affinity and charge transport, play a crucial role in its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide: This compound is unique due to the combination of sulfonyl, thiophene, and oxadiazole groups.
4-(phenylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide: Similar structure but with a furan ring instead of a thiophene ring.
4-(phenylsulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)butanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in this compound imparts unique electronic properties, making it particularly suitable for applications in organic electronics and materials science.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(9-5-11-25(21,22)12-6-2-1-3-7-12)17-16-19-18-15(23-16)13-8-4-10-24-13/h1-4,6-8,10H,5,9,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVGQENKMRCFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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